molecular formula C8H10ClN3 B1282534 4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine CAS No. 111896-77-6

4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine

Cat. No. B1282534
CAS RN: 111896-77-6
M. Wt: 183.64 g/mol
InChI Key: BTLNLOHFQGIGLV-UHFFFAOYSA-N
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Description

“4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine” is a chemical compound with the molecular formula C8H10ClN3 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine” can be represented by the SMILES string C1CCC2=C(C1)C(=NC(=N2)N)Cl . The InChI key for this compound is GRJAHNHNEFHLDM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of “4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine” is 183.64 g/mol . It has a predicted density of 1.341±0.06 g/cm3 . The compound is a solid at room temperature .

Scientific Research Applications

Antitubercular Agent Development

4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine: derivatives have shown promise as potential antitubercular agents. Molecular docking studies indicate that these compounds exhibit high binding affinity toward essential enzymes of Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (Mt PanK), and FAD-containing oxidoreductase DprE1 (Mt DprE1). This suggests their potential in the design and development of new drugs against multidrug-resistant strains of tuberculosis .

Antidiabetic Research

The same molecular docking studies that highlighted the antitubercular potential of these compounds also predicted high inhibition activity against β-glucosidase. This enzyme plays a role in carbohydrate digestion and glucose metabolism, making these derivatives a novel scaffold for antidiabetic drug development .

Synthesis of Pyrimidine Derivatives

4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine: is used in the synthesis of a diverse family of pyrimidine ring derivatives. The use of α-aminoamidines in the reaction with bis-benzylidene cyclohexanones to synthesize new series of tetrahydroquinazolines is characterized by excellent yields and easy workup, suggesting its utility in creating compounds with various biological activities .

Chemical Research and Material Science

This compound is part of a unique collection of chemicals provided to early discovery researchers. It serves as a building block in chemical research, particularly in material science, where its derivatives can be used to create new materials with desired properties .

Pharmaceutical Compound Synthesis

The quinazoline and tetrahydroquinazoline skeletons are essential structural motifs in natural products and pharmaceutically active compounds. The synthesis of novel derivatives of 4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine can lead to the discovery of new pharmaceutical compounds with unique biological activities .

Antimalarial Activity

Derivatives of quinazoline, including those synthesized from 4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine , have been investigated for their antimalarial properties. Some newly synthesized compounds have shown moderate antimalarial activity, which could be further explored for the development of new antimalarial drugs .

properties

IUPAC Name

4-chloro-5,6,7,8-tetrahydroquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLNLOHFQGIGLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80547286
Record name 4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80547286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine

CAS RN

111896-77-6
Record name 4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80547286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-5,6,7,8-tetrahydroquinazolin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 2-amino-5,6,7,8-tetrahydroquinazoline-4-ol (20.0 g, 121 mmol) in toluene (150 ml) was dropped phosphorus oxychloride (55.7 g, 363 mmol) at 90° C. The mixture was stirred for 1 hour and the solvent was removed in vacuo. The residue was poured into 28% aqueous ammonia solution at 0° C. The solid was filtered and purified by silica gel column chromatography (3% MeOH/CHCl3) to give the object compound (13.5 g, 60%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
55.7 g
Type
reactant
Reaction Step Two
Yield
60%

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